5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Medicinal Chemistry SAR Studies Building Blocks

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS 134517-52-5, molecular formula C6H6N2O2, molecular weight 138.12 g/mol) is a heterocyclic isoxazole derivative featuring an isocyanatomethyl group at the 5-position and a methyl substituent at the 3-position of the 1,2-oxazole ring. This compound exists as a liquid and serves as a versatile building block in organic synthesis, primarily due to the high electrophilicity of the pendant isocyanate moiety, which enables facile reactions with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 134517-52-5
Cat. No. B1526698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
CAS134517-52-5
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CN=C=O
InChIInChI=1S/C6H6N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2H,3H2,1H3
InChIKeyIDCDKJBEUIEYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS 134517-52-5): Core Physicochemical & Structural Overview for Scientific Procurement


5-(Isocyanatomethyl)-3-methyl-1,2-oxazole (CAS 134517-52-5, molecular formula C6H6N2O2, molecular weight 138.12 g/mol) is a heterocyclic isoxazole derivative featuring an isocyanatomethyl group at the 5-position and a methyl substituent at the 3-position of the 1,2-oxazole ring [1]. This compound exists as a liquid and serves as a versatile building block in organic synthesis, primarily due to the high electrophilicity of the pendant isocyanate moiety, which enables facile reactions with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively .

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole: Why In-Class Compounds Cannot Be Interchanged in Research Applications


Within the class of isoxazolyl isocyanates, even minor structural variations—such as the position of the isocyanatomethyl group on the heterocycle or the substitution pattern on the ring—significantly alter the compound's reactivity profile, steric environment, and subsequent utility as a synthetic intermediate [1]. Direct substitution of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole with its regioisomers (e.g., 3-(isocyanatomethyl)-5-methyl-1,2-oxazole) or with analogs lacking the methylene spacer (e.g., 3-isocyanato-5-methylisoxazole) will yield structurally divergent urea/carbamate products, thereby compromising the integrity of structure-activity relationship (SAR) studies and polymer synthesis outcomes.

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole: Quantitative Differentiation Against Key Analogs & Alternatives


Regioisomeric Differentiation: 5-Isocyanatomethyl vs. 3-Isocyanatomethyl Substitution in Isoxazole Scaffolds

The regiochemical placement of the isocyanatomethyl group on the isoxazole ring dictates the spatial orientation of subsequent urea/carbamate linkages. 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole positions the reactive group distal to the ring nitrogen, whereas its regioisomer 3-(isocyanatomethyl)-5-methyl-1,2-oxazole (CAS 1323314-31-3) places it adjacent to the nitrogen. This positional difference alters the electronic environment and steric accessibility of the isocyanate group, directly influencing reaction kinetics and product geometry in bioconjugation and small-molecule derivatization [1].

Medicinal Chemistry SAR Studies Building Blocks

Linker Flexibility: Methyl-Spacer vs. Direct Isocyanate Attachment in Isoxazole Building Blocks

The presence of a methylene spacer (-CH2-) between the isoxazole core and the isocyanate group in 5-(isocyanatomethyl)-3-methyl-1,2-oxazole introduces conformational flexibility compared to compounds where the isocyanate is directly attached to the ring, such as 3-isocyanato-5-methylisoxazole (CAS 55809-54-6). This increased flexibility can reduce steric hindrance during nucleophilic attack, potentially leading to higher reaction yields with bulky amines or alcohols and enabling more diverse chemical space exploration in library synthesis .

Polymer Chemistry Bioconjugation Synthetic Intermediates

Steric and Electronic Impact of Additional Methyl Substitution on Isoxazole Reactivity

The mono-methyl substitution pattern (3-methyl) of 5-(isocyanatomethyl)-3-methyl-1,2-oxazole provides a distinct electronic and steric environment relative to dimethyl analogs such as 5-(isocyanatomethyl)-3,4-dimethyl-1,2-oxazole (CAS 167951-41-9). The additional methyl group at the 4-position in the comparator increases steric bulk proximal to the reactive center and alters the electron density of the heterocycle, which can significantly affect both the rate of nucleophilic addition to the isocyanate and the stability of the resulting urea/carbamate products .

Synthetic Methodology Reaction Optimization Electronic Effects

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole: Optimal Application Scenarios Based on Structural and Reactivity Evidence


Precision Synthesis of Isoxazole-Containing Ureas and Carbamates for SAR Exploration

The specific 5-isocyanatomethyl-3-methyl regioisomeric arrangement of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole enables the generation of a unique library of urea and carbamate derivatives where the pharmacophoric isoxazole core is presented with a defined spatial orientation relative to the newly formed linkage. This is critical for SAR studies in medicinal chemistry where even subtle changes in linker geometry can drastically alter target binding [1].

Development of Flexible, Heterocyclic Monomers for Polyurethane and Polyurea Materials

The methylene spacer in 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole provides the conformational flexibility required for efficient polymerization with diols and diamines, leading to novel polyurethane and polyurea materials with pendant isoxazole rings. This is in contrast to more rigid, directly attached isocyanato-isoxazoles, which may result in more brittle or less processable polymers .

Bioconjugation Reagent for Covalent Protein and Peptide Modification

The electrophilic isocyanate group of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole reacts readily with nucleophilic side chains (e.g., lysine amines) to form stable urea bonds. The attached isoxazole ring serves as a small, neutral heterocyclic tag that minimally perturbs biomolecular function compared to larger aromatic labels, making it suitable for applications such as activity-based protein profiling and targeted drug delivery [2].

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